H-Asp(Amc)-OH H-Asp(Amc)-OH
Brand Name: Vulcanchem
CAS No.: 133628-73-6
VCID: VC21543514
InChI: InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20)/t10-/m0/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)O)N
Molecular Formula: C14H14N2O5
Molecular Weight: 290.27 g/mol

H-Asp(Amc)-OH

CAS No.: 133628-73-6

VCID: VC21543514

Molecular Formula: C14H14N2O5

Molecular Weight: 290.27 g/mol

* For research use only. Not for human or veterinary use.

H-Asp(Amc)-OH - 133628-73-6

CAS No. 133628-73-6
Product Name H-Asp(Amc)-OH
Molecular Formula C14H14N2O5
Molecular Weight 290.27 g/mol
IUPAC Name (2S)-2-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20)/t10-/m0/s1
Standard InChIKey ARZPQBJTLVVDNP-JTQLQIEISA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C[C@@H](C(=O)[O-])[NH3+]
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)O)N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)[O-])[NH3+]
Synonyms (2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate;133628-73-6;L-Asparticacid|A-(7-amido-4-methylcoumarin);AC1OCJXJ;CTK0I3327;AM014890;HE058614;RT-013510;FT-0627711;3B1-001025;(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoate;(2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate;(2S)-2-AMMONIO-3-[(4-METHYL-2-OXOCHROMEN-7-YL)CARBAMOYL]PROPANOATE
PubChem Compound 688365
Last Modified Aug 15 2023

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